Methyl 3,3-diethyloxirane-2-carboxylate
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Overview
Description
Methyl 3,3-diethyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, also known as epoxides. This compound is characterized by a three-membered ring containing an oxygen atom, which is highly reactive due to the ring strain. The presence of the ester group (carboxylate) further enhances its reactivity, making it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,3-diethyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl diazoacetate with an alkene in the presence of a catalyst, such as rhodium or copper complexes. This reaction proceeds via a cyclopropanation mechanism, followed by ring-opening to form the oxirane ring.
Another method involves the epoxidation of an appropriate alkene using peracids like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction conditions typically require a solvent such as dichloromethane and are carried out at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of immobilized catalysts on solid supports can enhance the efficiency and selectivity of the reaction. Additionally, process optimization techniques such as temperature control, pressure regulation, and solvent recycling are employed to minimize waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-diethyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols using oxidizing agents like osmium tetroxide or potassium permanganate.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines, thiols, or halides attack the carbon atoms, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions
Oxidation: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, halides
Major Products Formed
Diols: Formed from oxidation reactions
Alcohols: Formed from reduction reactions
Substituted oxiranes: Formed from nucleophilic substitution reactions
Scientific Research Applications
Methyl 3,3-diethyloxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and esters.
Medicine: Investigated for its potential as a building block in the synthesis of bioactive compounds with therapeutic properties.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactivity and ability to form cross-linked structures.
Mechanism of Action
The mechanism of action of methyl 3,3-diethyloxirane-2-carboxylate involves the reactivity of the oxirane ring and the ester group. The oxirane ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The ester group can be hydrolyzed to form carboxylic acids or reduced to form alcohols. These reactions are often catalyzed by enzymes or chemical catalysts, which facilitate the formation and stabilization of transition states and intermediates.
Comparison with Similar Compounds
Methyl 3,3-diethyloxirane-2-carboxylate can be compared with other similar compounds such as:
Methyl glycidate: Similar in structure but with different substituents on the oxirane ring.
Ethyl glycidate: An ethyl ester analog with similar reactivity but different physical properties.
Phenyl glycidate: Contains a phenyl group, which alters its reactivity and applications.
These compounds share the common feature of having an oxirane ring and an ester group, but their reactivity and applications can vary based on the substituents attached to the oxirane ring and the ester group.
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl 3,3-diethyloxirane-2-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-4-8(5-2)6(11-8)7(9)10-3/h6H,4-5H2,1-3H3 |
InChI Key |
BUENZATYOMFQAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)C(=O)OC)CC |
Origin of Product |
United States |
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